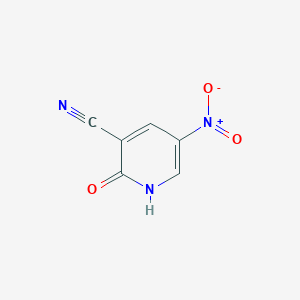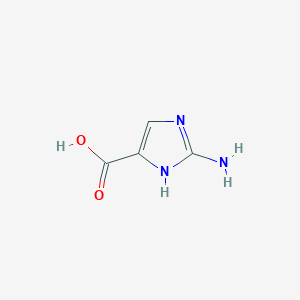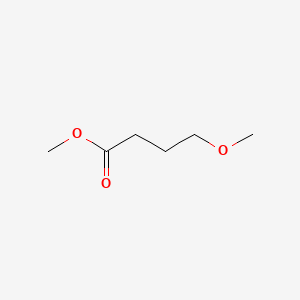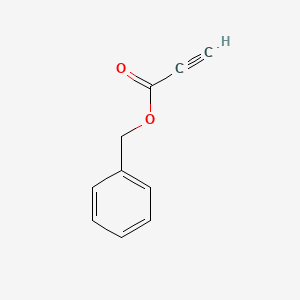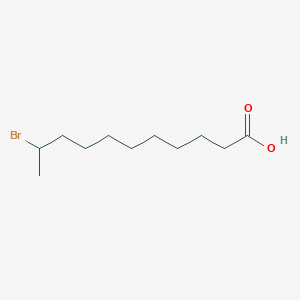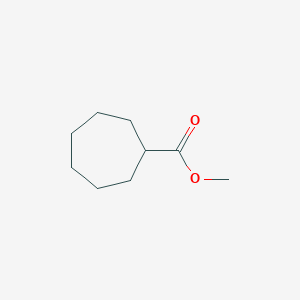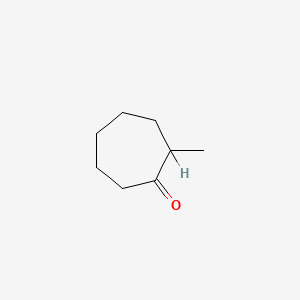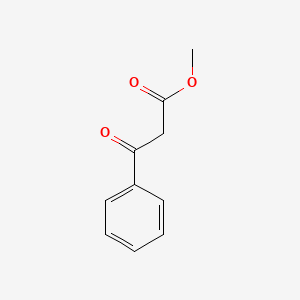
Methyl 3-oxo-3-phenylpropanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 3-oxo-3-phenylpropanoate and related derivatives has been explored through various chemical reactions. One notable method involves catalytic processes that convert simpler molecules into the desired compound efficiently. For instance, the synthesis of Methyl 3-Hydroxypropanoate, a related compound, catalyzed by epoxy ethane, represents a foundational step that could be adapted for methyl 3-oxo-3-phenylpropanoate synthesis, highlighting the importance of catalysis in achieving high yields and selectivity (Yin Yu-zhou & Zhao Zhen-kang, 2008).
Molecular Structure Analysis
The molecular structure of compounds related to methyl 3-oxo-3-phenylpropanoate has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate provides insights into the spatial arrangement of atoms, highlighting the preferred trans conformation and the significance of hydrogen bonding in stabilizing the structure (T. Kolev et al., 1995).
Chemical Reactions and Properties
Methyl 3-oxo-3-phenylpropanoate undergoes various chemical reactions that modify its structure and functionality. The oxidative cleavage of certain precursors to methyl 3-oxo-3-phenylpropanoate has been studied, revealing the formation of α-dicarbonyl compounds as intermediates, which provides a pathway to understanding the chemical behavior and reactivity of such compounds (T. Rao & W. Pritzkow, 1987).
Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis
Methyl 3-oxo-3-phenylpropanoate plays a significant role in the chemoenzymatic synthesis of pharmaceutical compounds. For instance, it is utilized in the synthesis of the C-13 side chain analogues of paclitaxel (Taxol), a prominent cancer treatment drug (Hamamoto et al., 2000).
Antimicrobial and Antifungal Applications
This compound has been investigated for its antimicrobial and antifungal properties. After undergoing specific chemical transformations, it has demonstrated potent activities against various bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Fuloria et al., 2009).
Fluorescence Sensing and Dipole Moment Studies
Research has also explored the use of Methyl 3-oxo-3-phenylpropanoate derivatives in fluorescence sensing, particularly for iron(III) ions. These studies are crucial in developing new sensors and understanding molecular interactions at the atomic level (Joshi et al., 2015).
Cross-Coupling Chemical Reactions
The compound is instrumental in cross-coupling chemical reactions, particularly in the arylation and methylation of related organic compounds. This application is vital in the synthesis of complex organic molecules, often used in drug development (Wan et al., 2013).
Enzymatic Resolution
Methyl 3-oxo-3-phenylpropanoate derivatives are used in enzymatic resolution processes. These processes are fundamental in producing optically pure compounds, essential in pharmaceuticals and fine chemicals (Escalante, 2008).
Food Preservation
In the food industry, derivatives of Methyl 3-oxo-3-phenylpropanoate have been explored as potential preservatives for seafood, offering a new approach to extending the shelf life of perishable products (Dai et al., 2016).
Ultrasound in Enzymatic Resolution
The use of ultrasound in the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, a derivative of Methyl 3-oxo-3-phenylpropanoate, has been studied. This technique can significantly reduce reaction time, demonstrating the compound's role in innovative enzymatic processes (Ribeiro et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGLZAJBHUOPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976958 | |
| Record name | Methyl 3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3-phenylpropanoate | |
CAS RN |
614-27-7 | |
| Record name | Methyl benzoylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl benzoylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxo-3-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEPLIDIFORONE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3NGA35QNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



